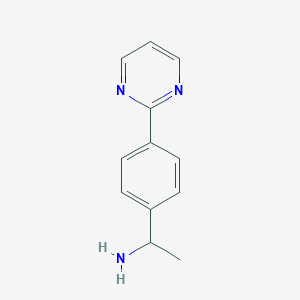

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-(4-pyrimidin-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C12H13N3/c1-9(13)10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-9H,13H2,1H3 |

InChI Key |

SKMUIXLKHSTEGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=NC=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Pyrimidin 2 Yl Phenyl Ethanamine

Chemo- and Regioselective Synthesis of the Pyrimidine-Phenyl Core

The construction of the bi-aryl pyrimidine-phenyl linkage is a critical step that demands high control over chemoselectivity and regioselectivity. The primary challenge lies in forming the C-C bond between the C2 position of the pyrimidine (B1678525) ring and the C1 position of the phenyl ring, avoiding unwanted side reactions at other positions.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyrimidine Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are highly effective for creating the aryl-pyrimidine linkage in the target molecule. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. libretexts.org To synthesize the pyrimidine-phenyl core of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine, this would involve coupling a pyrimidine derivative with a phenyl derivative. Two primary routes are feasible:

Reaction of 2-halopyrimidine with 4-substituted phenylboronic acid.

Reaction of pyrimidine-2-boronic acid with a 4-halo-substituted benzene (B151609) derivative.

The success of these reactions heavily relies on the choice of palladium precursor, ligands, and reaction conditions. sigmaaldrich.com Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. nih.gov For instance, the use of specialized phosphine (B1218219) ligands can enable the coupling of even challenging substrates like electron-rich aryl chlorides. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Pyrimidine Substrate | Phenyl Substrate | Catalyst/Ligand System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyrimidine | (4-Acetylphenyl)boronic acid | Pd(OAc)₂, SPhos | High yields, good functional group tolerance. libretexts.org |

| Stille Coupling | 2-Chloropyrimidine | (4-Acetylphenyl)tributylstannane | Pd(PPh₃)₄ | Milder conditions, but toxicity of tin reagents is a drawback. libretexts.org |

| Negishi Coupling | 2-Bromopyrimidine | (4-Acetylphenyl)zinc chloride | Pd(dppf)Cl₂ | Highly reactive organozinc reagents, sensitive to moisture. libretexts.orgsigmaaldrich.com |

The precursor to the ethanamine moiety, an acetyl group (COCH₃), is typically installed on the phenyl ring prior to the coupling reaction. This ensures the correct regiochemistry for the final product.

Direct Arylation Approaches to Pyrimidine Functionalization

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This approach involves the direct coupling of a C-H bond of the pyrimidine ring with an aryl halide. nih.gov

For the synthesis of the pyrimidine-phenyl core, this would entail the direct arylation of the pyrimidine C2-H bond with a suitable 4-substituted aryl halide, such as 1-bromo-4-acetylbenzene or 1-iodo-4-acetylbenzene. Palladium catalysis is commonly employed for this transformation. rsc.org The main challenge in the direct arylation of heterocycles like pyrimidine is controlling the regioselectivity, as multiple C-H bonds with similar reactivity may be present. mdpi.com However, studies on related systems like pyrrolo[2,3-d]pyrimidines have shown that high regioselectivity can be achieved under optimized conditions, often favoring arylation at specific positions. rsc.orgresearchgate.net

Rhodium(I) catalysts have also been developed for the direct arylation of pyridine (B92270) and quinoline (B57606) heterocycles, suggesting their potential applicability to pyrimidine systems. nih.gov These methods provide a streamlined entry to bis(hetero)aryl products from readily available starting materials. nih.gov

Table 2: Conditions for Direct C-H Arylation of Pyrimidine Derivatives

| Catalyst System | Arylating Agent | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(Cy)₃ | Aryl Bromide | K₂CO₃ | DMA | 120 °C | Selective C-H arylation of pyrimidine-like heterocycles. mdpi.com |

| Pd(OAc)₂ / PivOH | Aryl Bromide | K₂CO₃ | DMF | 130 °C | Predominantly C5 arylation in uracil (B121893) systems, indicating regioselectivity challenges. nih.gov |

Stereoselective Formation of the Ethanamine Moiety

Once the 4-(pyrimidin-2-yl)acetophenone core is assembled, the next crucial phase is the stereoselective conversion of the ketone to a chiral primary amine. Obtaining the product as a single enantiomer is vital, as different enantiomers of a chiral drug often exhibit different pharmacological activities. mit.edu Several powerful strategies exist for this transformation.

Asymmetric Reduction of Imine Precursors

A prevalent and highly effective method for synthesizing chiral amines is the asymmetric reduction of a prochiral imine. rsc.org This process involves two steps: first, the condensation of the ketone (4-(pyrimidin-2-yl)acetophenone) with ammonia (B1221849) or an ammonia source to form the corresponding imine, and second, the enantioselective reduction of the C=N double bond.

Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are the leading technologies for this reduction. rsc.org

Asymmetric Hydrogenation (AH): This method uses H₂ gas as the reductant in the presence of a chiral catalyst, often based on iridium, rhodium, or ruthenium. acs.org For example, iridium catalysts with chiral diphosphine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various aryl imines. rsc.org

Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor molecule, such as formic acid or isopropanol, instead of H₂ gas, which can be more convenient for laboratory-scale synthesis. rsc.orgorganic-chemistry.org Chiral ruthenium catalysts are particularly effective for the ATH of N-phosphinyl imines, yielding amines with excellent enantiomeric excess. organic-chemistry.org

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. acs.org

Table 3: Catalyst Systems for Asymmetric Imine Reduction

| Catalyst Type | Ligand | Reductant | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Iridium | Chiral Diphosphine (e.g., f-BINAPHANE) | H₂ (gas) | N-Methyl Imines | 80-90% ee rsc.org |

| Ruthenium | Xyl-Skewphos/DPEN | H₂ (gas) | N-Aryl Imines | up to 99% ee acs.org |

| Iridium-(Cp*) | Chiral Diamine / HA | H₂ (gas) | N-Aryl Imines | up to 98% ee acs.org |

Chiral Auxiliary-Mediated Approaches to Enantiopure Ethanamines

An alternative strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of an imine derived from 4-(pyrimidin-2-yl)acetophenone. For example, chiral sulfinamides, such as tert-butanesulfinamide, are excellent auxiliaries for the synthesis of chiral amines. wikipedia.org The ketone is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine (e.g., with NaBH₄) followed by acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine. wikipedia.org

Other well-known auxiliaries include pseudoephedrine and Evans oxazolidinones, which are widely used in asymmetric alkylation and aldol (B89426) reactions. nih.govyoutube.com While more commonly used for creating C-C bonds, the principles of diastereoselective control can be adapted for amine synthesis. nih.gov

Table 4: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Advantage |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity through chelation control. youtube.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Forms crystalline derivatives; high stereocontrol, especially for quaternary centers. nih.gov |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Readily available in both enantiomeric forms; easily cleaved auxiliary. wikipedia.org |

| SAMP/RAMP | Asymmetric Alkylation of Hydrazones | Reliable method for α-alkylation of ketones and aldehydes. wikipedia.org |

Enantioselective Amination Reactions

Enantioselective amination represents a direct and highly efficient approach to installing a chiral amine functionality. buchler-gmbh.com This method aims to form the C-N bond and the stereocenter in a single, catalytic step. One powerful variant is the enantioselective C–H amination, which transforms a C-H bond directly into a C-N bond. nih.govacs.org For the synthesis of this compound, this would involve the direct amination of the benzylic C-H bond of an ethylphenylpyrimidine precursor. Rhodium and iron-based catalysts have shown promise in mediating such intermolecular C-H amination reactions with high levels of enantioselectivity, often directed by coordinating groups on the substrate or through ion-paired chiral catalysts. acs.orgnih.gov

Another approach is the enantioselective reductive amination (ERA) of the ketone precursor. thieme-connect.com This process combines imine formation and reduction into a single pot, reacting the ketone (4-(pyrimidin-2-yl)acetophenone) with an amine source (like ammonia) and a reducing agent in the presence of a chiral catalyst. thieme-connect.com While synthetically elegant, ERA faces challenges such as the instability of the imine intermediate and potential catalyst inhibition by nitrogen-containing species. thieme-connect.com

Table 5: Strategies for Enantioselective Amination

| Reaction Type | Catalyst System | Amine Source | Key Features |

|---|---|---|---|

| C-H Amination | Rh₂(esp)₂ / Chiral Cation | Dioxazolone | Direct functionalization of benzylic C-H bonds; high enantioselectivity. acs.org |

| Electrophilic Amination | Cinchona Alkaloid Organocatalyst | Azodicarboxylate | Introduces an amine group to a nucleophilic carbon, such as an enolate. buchler-gmbh.com |

| Reductive Amination | Metal Catalyst + Chiral Ligand | Ammonia / Ammonium (B1175870) Salts | One-pot conversion of ketones to primary amines; substrate-dependent efficiency. thieme-connect.com |

| Visible Light-Mediated Amination | Chiral Iron Porphyrin | Aryl Azide | Uses light to generate a reactive nitrene species for amination. nih.gov |

Multi-Component Reaction Sequences Incorporating this compound Building Blocks

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. rasayanjournal.co.inacs.org This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification processes. rasayanjournal.co.in While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of the core pyrimidine structure is well-established through various MCR strategies. acs.orgorganic-chemistry.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted and unsymmetrically decorated pyrimidines with yields of up to 93%. acs.orgorganic-chemistry.org Another versatile approach involves the ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

The synthesis of pyrido[2,3-d]pyrimidines, a related fused heterocyclic system, has been achieved through MCRs involving benzaldehyde, Meldrum's acid, and 6-aminouracil. nih.gov Theoretical studies on this reaction have elucidated a five-step mechanism: Knoevenagel condensation, Michael addition, cyclization, propanone and CO2 release, and tautomerization. nih.gov These established MCR methodologies for pyrimidine synthesis provide a strong foundation for designing a convergent synthesis of this compound. A hypothetical MCR could involve a pre-formed building block like 4-acetylbenzonitrile, which could then be elaborated to the final ethanamine structure.

| Reaction Type | Reactants | Catalyst | Key Features |

| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, broad substrate scope, sustainable. acs.orgorganic-chemistry.org |

| Zinc-catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Pyrido[2,3-d]pyrimidine MCR | Benzaldehyde, Meldrum's acid, 6-Aminouracil | Nanocatalyst [γ-Fe2O3@-Hap-SO3H] or InBr3 | High yields, solvent-free options available. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. rasayanjournal.co.inbenthamdirect.comnih.gov This involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize environmental impact. benthamdirect.com

Solvent-Free or Low-Solvent Methodologies

Solvent-free or low-solvent reaction conditions are a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often, enhanced reaction rates. rasayanjournal.co.inbenthamdirect.com Several solvent-free methods have been reported for the synthesis of pyrimidine derivatives. informahealthcare.comacs.orgtandfonline.com

For instance, a facile and practical approach for preparing substituted pyrimidines involves the NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions. acs.orgacs.org Another example is the use of per-6-NH2-β-CD as a reusable supramolecular host for the synthesis of pyrano[2,3-d]pyrimidine scaffolds under solvent-free conditions. informahealthcare.comtandfonline.com The "Grindstone Chemistry Technique," a mechanical method, has also been employed for the synthesis of dihydropyrimidinones in high yields under mild, solvent-free conditions. researchgate.net These methodologies highlight the potential for developing an environmentally benign synthesis of this compound.

| Method | Reactants | Catalyst/Promoter | Key Advantages |

| NH4I-Promoted Tandem Reaction | Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I | Metal-free, solvent-free, broad substrate scope. acs.orgacs.org |

| Supramolecular Host Catalysis | Aryl aldehydes, Malononitrile, Barbituric acids | per-6-NH2-β-CD | Reusable catalyst, high atom economy, energy-effective. informahealthcare.comtandfonline.com |

| Grindstone Chemistry | Aldehyde derivatives, Urea (B33335)/Thiourea, 1,3-Dicarbonyl compounds | CuCl2·2H2O and Conc. HCl | Mild conditions, high yields, eco-friendly. researchgate.net |

Utilization of Sustainable Catalysts and Reagents

The development of sustainable catalysts and reagents is another critical aspect of green chemistry. This includes the use of earth-abundant metals, biodegradable catalysts, and reagents derived from renewable resources. benthamdirect.combohrium.com

In pyrimidine synthesis, various sustainable catalysts have been explored. benthamdirect.comnih.gov For example, a bone char-based solid acid catalyst, modified with chlorosulfonic acid, has been effectively used for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This biocatalyst is reusable and derived from food industry waste. nih.gov Organocatalysts like L-proline have also been employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org Furthermore, the use of water as a solvent in palladium-catalyzed C-C bond formation for the synthesis of C5 substituted pyrimidine nucleosides demonstrates a greener approach to functionalizing the pyrimidine core. nih.gov These examples showcase the growing trend towards using sustainable materials in chemical synthesis, a principle that can be applied to the production of this compound.

| Catalyst Type | Example | Application in Pyrimidine Synthesis | Sustainability Aspect |

| Biocatalyst | Bone char-nPrN-SO3H | Synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov | Derived from waste, reusable. nih.gov |

| Organocatalyst | L-proline | Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org | Metal-free, often biodegradable. |

| Water-Soluble Catalyst | [Pd(Sacc)2(TPA)2] complex | Suzuki-Miyaura arylation of 5-iodo-2'-deoxyuridine. nih.gov | Enables reactions in water, reducing organic solvent use. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reproducibility, and scalability. sci-hub.se The use of micro- or meso-reactors allows for precise control over reaction parameters like temperature, pressure, and reaction time. durham.ac.uknih.gov

While specific flow chemistry applications for the synthesis of this compound are not yet reported, the synthesis of various heterocyclic compounds, including those with a pyrimidine core, has been successfully demonstrated in flow. durham.ac.uknih.gov Flow reactors are particularly well-suited for handling hazardous reagents and unstable intermediates in a safe and controlled manner. nih.gov For instance, multi-step syntheses of biologically active substances have been achieved in continuous flow, often with higher efficiency than traditional batch methods. durham.ac.uk The ability to perform reactions under superheated conditions in a sealed flow system can significantly accelerate reaction rates. durham.ac.uk Given these advantages, a flow-based synthesis of this compound could be designed, potentially involving the in-situ generation of reactive intermediates and their immediate use in subsequent reaction steps, leading to a more efficient and safer manufacturing process.

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates. nih.gov | Potentially hazardous steps, such as those involving reactive organometallics or high temperatures, could be performed more safely. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time). durham.ac.uknih.gov | Better control over reaction conditions could lead to higher yields and purities of the final product. |

| Scalability | Easier to scale up from laboratory to industrial production. | A flow process would facilitate the large-scale production of the compound if required. |

| Automation | Potential for automated synthesis and in-line monitoring. durham.ac.uk | Could lead to a more efficient and less labor-intensive synthetic route. |

Mechanistic Investigations of Reactions Involving 1 4 Pyrimidin 2 Yl Phenyl Ethanamine

Reaction Pathways in Derivatization Reactions

The ethanamine group of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine is a primary site for various derivatization reactions. Understanding the mechanisms of these transformations is crucial for the controlled synthesis of more complex molecules.

Amidation and Sulfonamidation Mechanisms

The primary amine of this compound readily undergoes acylation reactions with carboxylic acid derivatives (to form amides) and sulfonyl chlorides (to form sulfonamides).

Amidation: The formation of an amide bond typically proceeds via a nucleophilic acyl substitution mechanism. When reacting with an activated carboxylic acid, such as an acyl chloride or anhydride, the nitrogen atom of the ethanamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion), yields the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

In direct amidation with a carboxylic acid, a coupling agent is generally required to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are commonly employed. The mechanism involves the formation of a highly reactive O-acylisourea or a similar activated ester, which is then susceptible to nucleophilic attack by the amine.

Sulfonamidation: The reaction with a sulfonyl chloride to form a sulfonamide follows a similar nucleophilic substitution pathway. The nitrogen atom of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to afford the sulfonamide. This reaction, often referred to as the Hinsberg test for primary amines, results in a sulfonamide that is acidic at the nitrogen and thus soluble in aqueous alkali.

Schiff Base Formation and Subsequent Reductions

The reaction of this compound with aldehydes or ketones leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction is typically acid-catalyzed and proceeds in two main stages. eijppr.com

These Schiff bases can be subsequently reduced to form stable secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). The mechanism of this reduction involves the hydride transfer from the reducing agent to the electrophilic carbon of the imine double bond.

Ligand-Metal Coordination Chemistry Mechanisms

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for acting as a ligand in coordination complexes with various metal ions. The pyrimidine (B1678525) ring and the ethanamine group both offer potential coordination sites.

Role of Pyrimidine Nitrogen Atoms in Coordination

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. wikipedia.org As a diazine, pyrimidine is a π-deficient heterocycle, which reduces the basicity of the nitrogen lone pairs compared to pyridine (B92270). wikipedia.org However, these nitrogen atoms are still capable of coordinating to metal centers. Typically, only one of the pyrimidine nitrogens will coordinate to a single metal center due to the deactivating effect of the first coordination on the second nitrogen. wikipedia.org The coordination ability of these nitrogen atoms can be influenced by the nature of the metal ion and the steric environment.

Derivatization and Analog Synthesis of 1 4 Pyrimidin 2 Yl Phenyl Ethanamine

Amide and Carbamate (B1207046) Derivatives for Enhanced Molecular Complexity

The primary amine of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine serves as a readily available nucleophile for the synthesis of a wide array of amide and carbamate derivatives. These modifications are fundamental in medicinal chemistry for introducing structural complexity and modulating biological activity.

Amide bond formation can be achieved through standard coupling reactions with carboxylic acids, acyl chlorides, or acid anhydrides. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the reaction under mild conditions, minimizing side reactions. researchgate.net For instance, reacting this compound with a variety of substituted benzoic acids would yield a library of N-benzoyl derivatives.

Carbamate derivatives are typically synthesized by reacting the parent amine with chloroformates or by a two-step process involving the formation of an isocyanate followed by reaction with an alcohol. These derivatives are often explored as isosteres of amides, potentially offering improved metabolic stability. nih.gov The synthesis of carbamates can mitigate amide hydrolysis, a common metabolic pathway. nih.gov

A representative synthesis of an amide derivative is outlined below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acetic Anhydride | Pyridine (B92270) | N-(1-(4-(Pyrimidin-2-yl)phenyl)ethyl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine, Dichloromethane | N-(1-(4-(Pyrimidin-2-yl)phenyl)ethyl)benzamide |

| This compound | Ethyl Chloroformate | Sodium Bicarbonate, Dioxane/Water | Ethyl (1-(4-(pyrimidin-2-yl)phenyl)ethyl)carbamate |

Sulfonamide and Urea (B33335) Analogues for Structural Diversification

Further structural diversification can be achieved through the synthesis of sulfonamide and urea analogues, which introduce different geometric and electronic properties compared to amides and carbamates.

Sulfonamides are prepared by the reaction of this compound with various sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This reaction allows for the introduction of a wide range of aryl or alkylsulfonyl groups, significantly altering the polarity and hydrogen bonding capabilities of the molecule.

Urea analogues can be synthesized by reacting the primary amine with isocyanates or by using phosgene (B1210022) equivalents to form a reactive intermediate that is subsequently treated with another amine. These derivatives are of interest due to their ability to form strong hydrogen bond networks, which can be crucial for target binding. A phase I clinical trial has been conducted on a urea derivative, 1-(2-[2-(4-pyridyl)-2-imidazoline-1-yl]-ethyl)-3-(4-carboxy-phenyl) urea, for its potential as an antineoplastic agent. nih.gov

The following table summarizes the synthesis of representative sulfonamide and urea analogues:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Benzenesulfonyl Chloride | Pyridine | N-(1-(4-(Pyrimidin-2-yl)phenyl)ethyl)benzenesulfonamide |

| This compound | Phenyl Isocyanate | Dichloromethane | 1-(1-(4-(Pyrimidin-2-yl)phenyl)ethyl)-3-phenylurea |

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation strategies provide direct means to modify the primary amine of this compound, leading to secondary and tertiary amines, and amides, respectively. These transformations can significantly impact the basicity, lipophilicity, and steric profile of the molecule.

N-Alkylation can be accomplished through several methods, including reductive amination and direct alkylation with alkyl halides. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is particularly useful for introducing a wide variety of alkyl groups. Direct N-alkylation with alkyl halides in the presence of a base is another common approach, although it can sometimes lead to over-alkylation. nih.gov The choice of solvent and base is critical to control the degree of alkylation. researchgate.netnih.gov

N-Acylation is a fundamental transformation that leads to the formation of amides. This is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. researchgate.net N-acylation is a key reaction in combinatorial chemistry for the rapid generation of compound libraries. researchgate.net

| Transformation | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Amide |

Incorporation into Macrocyclic Architectures and Supramolecular Systems

The bifunctional nature of this compound, possessing both a reactive amine and a pyrimidine (B1678525) ring capable of metal coordination or hydrogen bonding, makes it an attractive building block for the construction of macrocycles and supramolecular assemblies.

The ethanamine moiety can be used as a linker in macrocyclization reactions. For example, reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic diamide. The pyrimidine ring can act as a coordination site for metal ions, potentially templating the formation of specific macrocyclic structures. rsc.org

In the realm of supramolecular chemistry, the pyrimidine and phenyl groups can participate in π-π stacking interactions, while the amine can form hydrogen bonds. These non-covalent interactions can drive the self-assembly of the molecule into well-defined supramolecular architectures such as sheets, ribbons, or nanotubes. rsc.org

Synthesis of Heterocyclic Fused Systems Utilizing the Ethanamine Moiety

The ethanamine moiety of this compound can serve as a synthon for the construction of new heterocyclic rings fused to the phenyl group or as part of a new ring system.

One common strategy is the Pictet-Spengler reaction, where the ethanamine can react with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. Another approach is the Bischler-Napieralski reaction, which can be used to synthesize dihydroisoquinolines that can be subsequently reduced. Furthermore, the amine can be used as a nucleophile in reactions with bifunctional electrophiles to construct a variety of heterocyclic systems. For example, reaction with a β-keto ester could lead to the formation of a dihydropyridinone ring. The synthesis of fused heterocycles is a well-established field with numerous methods applicable to the derivatization of this scaffold. wiley.com The synthesis of 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives has been reported as potential antileishmanial agents. researchgate.net

Stereoisomeric and Enantiomeric Derivatives and their Synthetic Routes

Since the carbon atom bearing the amino group in this compound is a chiral center, the molecule exists as a pair of enantiomers, (R)- and (S)-1-(4-(pyrimidin-2-yl)phenyl)ethanamine. The synthesis and separation of these stereoisomers are crucial, as different enantiomers often exhibit distinct pharmacological activities.

Several strategies can be employed to obtain enantiomerically pure derivatives:

Chiral Resolution: The racemic mixture of the amine can be resolved using a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization.

Asymmetric Synthesis: The ethanamine can be prepared through an asymmetric synthesis route. For instance, the asymmetric reduction of a corresponding ketoxime or the asymmetric amination of a styrene (B11656) derivative using a chiral catalyst can yield the desired enantiomer.

Chiral Chromatography: The enantiomers can be separated using chiral stationary phase high-performance liquid chromatography (HPLC).

The synthesis of related chiral ethanamine derivatives, such as (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine, has been documented, and similar synthetic strategies could be adapted. nih.gov The synthesis of 1-alkyl-2-phenylethylamine derivatives has also been explored to discover new ligands. nih.gov

| Method | Description |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in chromatography. |

Advanced Spectroscopic and Structural Elucidation of 1 4 Pyrimidin 2 Yl Phenyl Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 1-(4-(pyrimidin-2-yl)phenyl)ethanamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish atomic connectivity and conformational preferences.

In the ¹H NMR spectrum of related pyrimidine (B1678525) derivatives, aromatic protons typically appear in the range of δ 6.5-9.16 ppm, while aliphatic protons are observed between δ 1.6-4.6 ppm. researchgate.net For instance, in a series of pyrimidine derivatives, the NH protons were observed as exchangeable signals. nih.gov

The ¹³C NMR spectra of pyrimidine derivatives show characteristic signals for the pyrimidine and phenyl rings. For example, in a series of novel pyrimidine derivatives, the carbon signals of the pyrimidine and other aromatic rings were assigned based on their chemical shifts and coupling constants. nih.gov

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methine proton of the ethanamine group and the methyl protons, as well as correlations between the aromatic protons on the phenyl and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This experiment is invaluable for establishing the connectivity between the pyrimidine ring, the phenyl ring, and the ethanamine substituent. For example, correlations would be expected between the protons of the ethanamine group and the carbons of the phenyl ring, and between the phenyl protons and the carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's conformation. For instance, NOESY can help elucidate the relative orientation of the pyrimidine and phenyl rings. In related structures, conformational isomers have been identified and their relative populations determined. tandfonline.com

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations | HMBC Correlations |

| Pyrimidine H-4/6 | Pyrimidine H-5 | Pyrimidine C-2, C-5 |

| Pyrimidine H-5 | Pyrimidine H-4/6 | Pyrimidine C-4, C-6 |

| Phenyl H-2'/6' | Phenyl H-3'/5' | Phenyl C-1', C-4', Pyrimidine C-2 |

| Phenyl H-3'/5' | Phenyl H-2'/6' | Phenyl C-1', C-4' |

| Ethanamine CH | Ethanamine CH₃ | Phenyl C-1', Phenyl C-2'/6' |

| Ethanamine CH₃ | Ethanamine CH | Phenyl C-1', Ethanamine CH |

| Ethanamine NH₂ | - | Ethanamine CH |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. acs.org It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. For this compound, ssNMR can provide information about:

Polymorphism: Different crystalline forms (polymorphs) of the compound can be identified and characterized.

Molecular Conformation: The conformation of the molecule in the solid state can be determined and compared to the solution-state conformation obtained from liquid-state NMR.

Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Deuterium (²H) solid-state NMR, for example, is an ideal method for studying molecular dynamics. acs.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the crystalline state. researchgate.net For a chiral compound like this compound, SC-XRD is the gold standard for determining its absolute configuration (R or S). The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles.

Furthermore, SC-XRD reveals the crystal packing, which is how individual molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions like hydrogen bonds and π-π stacking. tandfonline.com In related pyrimidine derivatives, intermolecular O–H···N hydrogen bonds have been observed to form one-dimensional chains in the crystal structure. mdpi.com The stability of the crystal structure of some pyrimidine derivatives is ensured through intermolecular C−H⋅⋅⋅π and π⋅⋅⋅π interactions. researchgate.net

A hypothetical table summarizing crystallographic data for this compound is shown below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the following characteristic vibrational bands would be expected:

N-H stretching: The primary amine (NH₂) group will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. In some pyrimidine derivatives, NH stretching bands have been observed around 3200-3400 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyrimidine and phenyl rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration of the NH₂ group is expected around 1590-1650 cm⁻¹.

Hydrogen bonding significantly affects the position and shape of the vibrational bands, particularly the N-H stretching vibrations. A broadening and shift to lower wavenumbers of the N-H band can indicate the presence of hydrogen bonding. mdpi.com

A hypothetical table of key FTIR and Raman bands for this compound is provided below.

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3450, 3350 | 3452, 3355 |

| C-H stretch (aromatic) | 3080 | 3085 |

| C-H stretch (aliphatic) | 2970, 2880 | 2975, 2882 |

| C=N, C=C stretch (ring) | 1610, 1580, 1490 | 1612, 1583, 1495 |

| N-H bend (amine) | 1620 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the precise elemental composition of a molecule. acs.org For this compound (C₁₂H₁₃N₃), the expected exact mass can be calculated and compared to the experimentally measured value. nih.gov

The high resolution of the instrument allows for the differentiation between ions with the same nominal mass but different elemental compositions. The difference between the calculated and experimental mass is typically in the range of parts per million (ppm), confirming the molecular formula. researchgate.net

A hypothetical HRMS data table for this compound is shown below.

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

| [M+H]⁺ | 200.1182 | 200.1185 | 1.5 |

| [M+Na]⁺ | 222.1002 | 222.1000 | -0.9 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for its stereochemical characterization. These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint for a particular enantiomer. The sign and magnitude of the Cotton effects can be related to the absolute configuration of the molecule, often with the aid of quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations.

The combination of CD and ORD provides a powerful tool for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound.

A hypothetical data table for the chiroptical properties of the (S)-enantiomer of this compound is presented below.

| Technique | Wavelength (nm) | Signal |

| CD | 254 | +Δε |

| CD | 220 | -Δε |

| ORD | 589 (D-line) | +[α] |

Computational and Theoretical Studies of 1 4 Pyrimidin 2 Yl Phenyl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a molecule's geometry, electronic structure, and reactivity. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations are widely employed to understand their activities and electronic characteristics. epstem.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; molecules with a large energy gap are generally more stable and less reactive. epstem.netamazonaws.com In pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, while the LUMO can be localized on other parts of the molecule, and the energy gap indicates that charge transfer can occur within the molecule. epstem.net

Fukui functions (f(r)) are essential local reactivity descriptors derived from DFT that help in identifying specific atomic sites prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.netwikipedia.org The function quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org The condensed Fukui function is applied to individual atoms within a molecule to predict the most likely sites for reaction. amazonaws.comwikipedia.org For an electrophilic attack (reaction with a nucleophile), the relevant function is f+, while for a nucleophilic attack (reaction with an electrophile), f- is used. acs.org This analysis provides valuable insights into the regioselectivity of chemical reactions. researchgate.net

Representative HOMO-LUMO Data for Pyrimidine Derivatives

This table shows example data for HOMO-LUMO energies and the energy gap for various pyrimidine derivatives, calculated using DFT (B3LYP/6-31G(d,p) level). Such calculations for 1-(4-(pyrimidin-2-yl)phenyl)ethanamine would provide similar insights into its electronic properties and reactivity.

| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative 1 | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Pyrimidine Derivative 2 | -6.7891 | -2.0134 | 4.7757 | epstem.net |

| Pyrimidine Derivative 3 | -6.5432 | -1.5432 | 5.0000 | researchgate.net |

| Pyrimidine Derivative 4 | -7.0123 | -2.3035 | 4.7088 | epstem.net |

Chemical Potential (µ): Describes the tendency of electrons to escape from a system.

Hardness (η): Measures the resistance to change in electron distribution. epstem.net

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. epstem.net

Electronegativity (χ): The power of an atom to attract electrons to itself. epstem.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. epstem.net

Local reactivity descriptors, such as the condensed Fukui functions, provide information about specific atomic sites, complementing the global view. researchgate.netamazonaws.com Analysis of these descriptors can pinpoint the most reactive atoms, for instance, identifying nitrogen atoms as potential sites for electrophilic attack. amazonaws.com

Representative Global Reactivity Descriptors for Pyrimidine Derivatives

| Descriptor | Formula | Typical Value Range (Illustrative) | Reference |

|---|---|---|---|

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 eV | epstem.netirjweb.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 to 2.7 eV | epstem.netirjweb.com |

| Softness (S) | 1 / (2η) | 0.18 to 0.22 eV-1 | researchgate.netepstem.net |

| Electronegativity (χ) | -µ | 3.5 to 4.5 eV | epstem.netirjweb.com |

| Electrophilicity Index (ω) | µ2 / (2η) | 2.5 to 3.5 eV | epstem.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aps.orgscispace.com For a molecule like this compound, which possesses a flexible ethylamine (B1201723) side chain, MD simulations are invaluable for exploring its conformational landscape. These simulations can identify low-energy, stable conformers and map the rotational barriers around single bonds.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions the molecule might form. This includes hydrogen bonding involving the amine group and the pyrimidine nitrogens, as well as potential π-π stacking interactions between the phenyl and pyrimidine rings. Such studies are crucial for understanding how the molecule might behave in condensed phases or interact with surfaces and other materials. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its physical or chemical properties. nih.govmdpi.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. mdpi.com QSPR models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured properties. nih.gov

For this compound, QSPR models could be developed to predict various non-biological attributes relevant to material science or chemical processing. These properties could include density, boiling point, solubility in different solvents, or thermal stability. nih.govnih.gov The models typically use a range of descriptors, which can be easily calculated from the molecular structure, such as those derived from the SMILES notation. nih.gov Such predictive models are valuable for screening new compounds and prioritizing synthetic efforts. researchgate.net

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods can be used to theoretically predict various spectroscopic parameters. For this compound, these calculations can generate theoretical spectra that can be compared with experimental data to confirm its structure.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net Studies on other amines have shown that while predictions for carbon-bound protons are often reliable, NH proton shifts can be more challenging to calculate accurately due to solvent effects and hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups in the molecule. These calculations, often including Potential Energy Distribution (PED) analysis, help in the precise assignment of experimental IR absorption bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) and the analysis of the orbitals involved in the transition provide insight into the electronic behavior of the molecule. nih.gov

Example of Predicted vs. Experimental Spectroscopic Data for an Aromatic Amine

This table illustrates the principle of comparing theoretically predicted spectroscopic data with experimental measurements for a representative aromatic amine. A similar approach would be used to validate the structure of this compound.

| Spectroscopic Parameter | Predicted Value (GIAO/DFT) | Experimental Value | Reference |

|---|---|---|---|

| ¹H NMR (Aromatic H) | ~7.0-8.5 ppm | ~6.6-8.3 ppm | researchgate.netnih.gov |

| ¹³C NMR (Aromatic C) | ~110-150 ppm | ~115-155 ppm | researchgate.netnih.gov |

| IR (C=N stretch) | ~1630 cm-1 | ~1635 cm-1 | nih.gov |

| UV-Vis (λmax) | ~280 nm | ~285 nm | nih.gov |

Docking Studies (Non-Biological) for Material Science or Catalytic Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info While extensively used in drug discovery to model ligand-protein interactions nih.govnih.govnih.gov, the methodology can be adapted for applications in material science and catalysis.

For this compound, non-biological docking studies could be employed to investigate its potential as:

A Ligand for Catalysts: Docking simulations could model the interaction of the molecule with the active site of a metal catalyst, predicting binding affinity and geometry. This can help in designing new catalytic systems.

A Component in Materials: The interaction of the molecule with surfaces, such as polymers, metal-organic frameworks (MOFs), or nanoparticles, could be simulated. wikipedia.org This would provide insight into its potential use as a functional additive, a surface modifier, or a building block in novel materials, helping to understand its binding energy and interaction patterns at the molecular level. nih.gov

Applications of 1 4 Pyrimidin 2 Yl Phenyl Ethanamine in Non Biological Systems

Utilization as a Chiral Ligand in Asymmetric Catalysis

The molecular structure of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine, featuring a chiral center at the ethylamine (B1201723) moiety and a nitrogen-containing heterocyclic system, suggests its potential as a chiral ligand. Such ligands are crucial for coordinating with metal centers to facilitate stereoselective transformations. However, a thorough review of the literature indicates no documented use of this specific compound in either transition metal-catalyzed or organocatalytic asymmetric synthesis.

Transition Metal-Catalyzed Asymmetric Synthesis

There are no research findings that detail the application of this compound as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The potential for the pyrimidine (B1678525) nitrogen atoms and the primary amine to act as a bidentate ligand for metals like palladium, rhodium, or iridium in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling has not been explored in published literature.

Organocatalytic Applications

Similarly, the potential for this compound to function as an organocatalyst is not described in the scientific literature. Chiral primary amines are known to participate in a variety of organocatalytic reactions, including Michael additions and aldol (B89426) reactions, often through the formation of transient enamines or iminium ions. Despite its suitable structure, no studies have reported on the efficacy or application of this compound in this capacity.

Role as a Building Block in Advanced Materials Science

The combination of a phenyl ring, a pyrimidine unit, and a reactive primary amine group makes this compound a theoretically interesting monomer or building block for new materials. These functional groups could allow for its integration into larger molecular architectures with potentially useful electronic or self-assembly properties. Nevertheless, its practical application in materials science has not been reported.

Incorporation into Polymer Architectures and Networks

No studies have been found that report the incorporation of this compound into polymer chains or cross-linked networks. The primary amine could, in principle, be used for polymerization reactions to form polyamides, polyimides, or other polymers. The pyrimidine and phenyl groups could impart specific thermal, mechanical, or photophysical properties to the resulting materials, but this remains a hypothetical application without experimental validation in the literature.

Self-Assembly into Supramolecular Structures

The capacity for the pyrimidine ring to engage in hydrogen bonding and π-π stacking interactions suggests that this compound could be a candidate for the construction of ordered supramolecular assemblies. researchgate.net These non-covalent interactions are fundamental to creating complex, functional materials. researchgate.net However, there is no published research on the self-assembly behavior of this specific compound or its use in forming gels, liquid crystals, or other supramolecular structures.

Analytical Chemistry Applications as a Derivatization Agent

In analytical chemistry, derivatization is a common strategy to improve the detectability and separation of analytes, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). iu.eduthermofisher.com Chiral derivatizing agents are also used to resolve enantiomers. While primary amines are often targets for derivatization, there is no evidence in the literature of this compound being employed as a derivatization agent for the analysis of other compounds.

Chiral Resolving Agent for Racemic Mixtures

The presence of a stereocenter in this compound allows for its use as a chiral resolving agent. The process of chiral resolution is critical in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities.

The primary amine group of this compound can react with racemic carboxylic acids to form diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to break the ionic bond and release the resolving agent.

Table 1: Diastereomeric Salt Formation for Chiral Resolution

| Racemic Acid | Resolving Agent Enantiomer | Diastereomeric Salt Formed | Separation Method |

|---|---|---|---|

| (±)-Mandelic Acid | (R)-1-(4-(pyrimidin-2-yl)phenyl)ethanamine | (R,R)-salt and (S,R)-salt | Fractional Crystallization |

| (±)-Ibuprofen | (S)-1-(4-(pyrimidin-2-yl)phenyl)ethanamine | (S,S)-salt and (R,S)-salt | Fractional Crystallization |

This table represents a hypothetical application of this compound as a chiral resolving agent based on established chemical principles.

Pre-column Derivatization for Spectroscopic or Chromatographic Analysis

In analytical chemistry, pre-column derivatization is a technique used to modify an analyte before it enters a chromatographic system. This is often done to improve the analyte's detectability, enhance its separation from other components, or increase its volatility for gas chromatography.

The primary amine of this compound can be derivatized with various reagents to introduce a chromophore or fluorophore, thereby enhancing its detection by UV-Vis or fluorescence spectroscopy. For instance, reaction with dansyl chloride or a similar reagent would yield a highly fluorescent derivative, allowing for trace-level quantification.

For chromatographic analysis, derivatization can improve peak shape and resolution. The pyrimidine ring in this compound already provides a UV-active chromophore, but derivatization of the amino group can be used to tailor its chromatographic behavior, for example, by attaching a bulky group to alter its retention time in reversed-phase HPLC.

Table 2: Pre-column Derivatization Reactions for Analytical Enhancement

| Analytical Technique | Derivatizing Reagent | Purpose of Derivatization |

|---|---|---|

| HPLC-UV | 2,4-Dinitrofluorobenzene (Sanger's reagent) | Introduction of a strong chromophore |

| HPLC-Fluorescence | Dansyl chloride | Introduction of a fluorescent tag |

This table illustrates potential pre-column derivatization strategies for this compound based on common analytical practices.

Precursors for the Synthesis of Complex Organic Scaffolds and Heterocycles

The reactivity of the primary amine and the pyrimidine ring makes this compound a useful building block for the synthesis of more complex molecules. The amino group can serve as a nucleophile in various carbon-nitrogen bond-forming reactions, while the pyrimidine ring can undergo substitution reactions or participate in metal-catalyzed cross-coupling reactions.

This compound can be a starting material for the construction of novel heterocyclic systems. For example, the amino group can be acylated and then cyclized to form part of a new heterocyclic ring fused to the existing phenyl or pyrimidine structure. Furthermore, the pyrimidine ring itself can be a scaffold upon which other functional groups or rings are built, leading to compounds with potential applications in materials science or medicinal chemistry.

Table 3: Synthetic Transformations of this compound

| Reagent(s) | Reaction Type | Product Class |

|---|---|---|

| Acyl chloride, then dehydrating agent | Acylation and Cyclization | Fused heterocycles |

| Aldehyde or Ketone, then reducing agent | Reductive Amination | Secondary or tertiary amines |

This table outlines plausible synthetic pathways starting from this compound to generate more complex organic structures.

Future Research Directions and Emerging Opportunities for 1 4 Pyrimidin 2 Yl Phenyl Ethanamine

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of chiral primary amines exist, the development of novel, more efficient, and scalable routes to enantiopure 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine remains a critical research avenue. Current strategies often rely on multi-step processes that may not be optimal in terms of atom economy and cost-effectiveness. rsc.orgresearchgate.net Future research could focus on direct catalytic asymmetric methods that forge the chiral center with high enantioselectivity in a single step.

Promising approaches include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of the corresponding ketimine or other suitable prochiral precursors is a powerful strategy for producing chiral amines. nih.gov Research into novel iridium or rhodium complexes with tailored chiral ligands could lead to highly efficient and selective syntheses. chinesechemsoc.org

Asymmetric Reductive Amination (ARA): As one of the most convenient methods for preparing chiral amines, ARA of a precursor ketone (4-(pyrimidin-2-yl)acetophenone) could be optimized. nih.gov This involves exploring various chiral catalysts and reaction conditions to maximize yield and enantiomeric excess.

Biocatalytic Transamination: Inspired by enzymatic pathways, the use of transaminase enzymes presents a green and highly selective alternative. researchgate.net Engineering or discovering specific transaminases that can accept 4-(pyrimidin-2-yl)acetophenone as a substrate could provide an environmentally benign route to the enantiopure amine. researchgate.net

These advanced synthetic strategies aim to overcome the limitations of classical resolutions or stoichiometric chiral auxiliaries, paving the way for more sustainable and industrially viable production.

Exploration of Untapped Catalytic Potential in New Reaction Types

The molecular structure of this compound, featuring both a chiral primary amine and bidentate nitrogen-donor sites (from the pyrimidine (B1678525) ring), makes it a compelling candidate as a ligand or organocatalyst in asymmetric catalysis. rsc.orgresearchgate.net While chiral primary amines are known catalysts, the specific combination with a pyrimidine moiety is underexplored.

Future catalytic applications to investigate include:

Transition Metal Catalysis: As a ligand, the compound can form stable complexes with a variety of transition metals like palladium, nickel, or cobalt. beilstein-journals.org The pyrimidine and amine nitrogens can act as a bidentate ligand, creating a chiral environment around the metal center. These new complexes could be screened for activity in a range of asymmetric reactions, such as C-C bond formations (e.g., Suzuki-Miyaura coupling) or asymmetric hydrogenations. ed.ac.uk

Organocatalysis: Chiral primary amines are effective organocatalysts, often proceeding through enamine or iminium ion intermediates. chinesechemsoc.org The catalytic efficacy of this compound could be tested in reactions like asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions.

Synergistic Catalysis: The compound could be employed in dual catalytic systems, where the amine moiety acts as an organocatalyst and the pyrimidine unit coordinates to a Lewis acid metal catalyst, enabling novel cooperative reaction pathways. chinesechemsoc.org

The electronic properties of the pyrimidine ring can be expected to influence the activity and selectivity of the catalytic center, offering a tunable platform for catalyst design. ebin.pub

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs) and functionalized nanoparticles, represent a frontier in materials science. researchgate.net The integration of this compound as a building block offers a route to new functional materials with designed properties. researchgate.neticrea.cat

Key opportunities include:

Chiral Metal-Organic Frameworks (MOFs): The compound can serve as a chiral organic linker in the synthesis of MOFs. researchgate.net The pyrimidine group can coordinate to metal nodes, while the chiral amine projects into the pores of the framework. Such chiral MOFs could find applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Surface Functionalization of Nanoparticles: The amine group allows for the covalent attachment of the molecule to the surface of inorganic nanoparticles (e.g., silica, titania, or gold nanoparticles). This would impart chirality and the specific chemical properties of the phenyl-pyrimidine group to the nanoparticle surface, creating new materials for catalysis or optoelectronics. uokerbala.edu.iq

Hybrid Oxide Coatings: The molecule could be embedded as an organic ligand within an amorphous oxide coating on metallic nanocrystals. researchgate.net This approach can create stable catalysts where the organic component modifies the electronic properties and reactivity of the metallic core. researchgate.net

The ability to rationally design these hybrid materials by incorporating a multifunctional organic component like this compound opens doors to advanced applications. google.com

Advanced Computational Studies for Rational Design and Property Optimization

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for predicting molecular properties and guiding experimental design. chimicatechnoacta.ru For this compound, advanced computational studies can accelerate the discovery of its potential applications.

Future computational research should focus on:

Conformational Analysis: Mapping the potential energy surface to understand the stable conformations of the molecule and its metal complexes.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and electronic spectra to aid in experimental characterization. Good correlations between DFT-calculated and experimental NMR shifts have been shown for related phenylpyrimidine derivatives.

Modeling Catalytic Cycles: Investigating the transition states and reaction pathways for potential catalytic applications to predict enantioselectivity and reaction efficiency. researchgate.net

Designing MOF Structures: Simulating the assembly of MOFs using this compound as a linker to predict pore size, shape, and guest-binding properties.

Structure-Property Relationships: Using Quantitative Structure-Property Relationship (QSPR) models to understand how modifications to the molecular structure would affect its catalytic or material properties.

These in silico studies can provide deep molecular-level insights, enabling a more rational approach to catalyst development and material design, thereby saving significant experimental time and resources. researchgate.net

Investigation of Solid-State Properties and Polymorphism

The solid-state behavior of chiral molecules is of fundamental and practical importance, influencing properties from solubility to bioavailability in pharmaceutical contexts. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for chiral aromatic amines. nih.goviucr.org A thorough investigation into the solid-state properties of this compound is warranted.

Areas for future study include:

Crystallization and Polymorph Screening: Systematically exploring different solvents and crystallization conditions to identify and isolate potential polymorphs.

Structural Characterization: Using single-crystal and powder X-ray diffraction to determine the precise three-dimensional packing arrangements of any identified polymorphs.

Spectroscopic Analysis: Employing techniques like Vibrational Circular Dichroism (VCD) and solid-state NMR to probe the supramolecular chirality and local environment within the crystal lattice. nih.gov VCD is particularly sensitive to the supramolecular organization of chiral molecules. nih.gov

Thermal Analysis: Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study the thermodynamic relationships between polymorphs, their melting points, and thermal stability.

Understanding polymorphism is crucial for controlling the physical properties of the solid material, which is essential for any potential application in materials science or electronics. researchgate.net

Potential in Sensor and Detection Technologies (Non-Biological Targets)

Pyrimidine derivatives have been successfully developed as fluorescent chemosensors for the detection of various analytes, particularly metal ions. rsc.orgdntb.gov.ua The pyrimidine moiety in this compound provides a built-in recognition site that could be harnessed for sensing applications targeting non-biological species.

Emerging opportunities in this area are:

Fluorescent Metal Ion Sensing: The nitrogen atoms of the pyrimidine ring can act as a binding site for metal ions. rsc.orgresearchgate.net Binding events can lead to changes in the fluorescence properties of the molecule (e.g., enhancement or quenching), enabling the selective detection of specific metal ions like Zn²⁺, Fe³⁺, or Cu²⁺. rsc.orgfrontiersin.org The design of sensors that can discriminate between similar ions, such as Zn²⁺ and Cd²⁺, remains an important goal. rsc.org

Sensing Arrays: Instead of a single highly selective sensor, the compound could be incorporated into a cross-reactive sensor array. rsc.org Such arrays use the unique "fingerprint" response of several non-specific sensors to identify a range of different analytes in a complex mixture. rsc.org

Anion Sensing: While less common, the amine group could be modified to create a binding pocket for specific anions, with the phenyl-pyrimidine unit acting as the signaling component.

The development of new sensors based on this scaffold could provide low-cost, sensitive, and real-time detection methods for environmental monitoring or industrial process control. researchgate.net

Q & A

Q. Step 2: In vitro validation

- Binding assays: Radioligand displacement (e.g., ³H-labeled compound) in cell membranes.

- Functional assays: Measure cAMP or Ca²⁺ flux in cells expressing putative targets (e.g., GPCRs).

Q. Step 3: Mechanistic studies

- CRISPR knockouts: Validate target necessity by deleting candidate genes in cellular models.

- Western blotting: Assess downstream signaling (e.g., phosphorylation of ERK/AKT) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- PPE requirements: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis or weighing.

- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage: -20°C in airtight containers under nitrogen to prevent oxidation .

Advanced: How to address discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Methodological Answer:

Key Considerations:

- Bioavailability: Measure plasma concentrations via LC-MS/MS to confirm systemic exposure.

- Metabolite interference: Identify major metabolites (e.g., N-oxides) using liver microsome assays .

- Species differences: Compare target homology (e.g., human vs. murine receptor isoforms).

Example Workflow:

Pharmacokinetics (PK): Administer 10 mg/kg IV/PO in rodents; collect plasma at 0, 1, 4, 8, 24h.

Metabolite profiling: Use HRMS to detect phase I/II metabolites.

Target engagement: Correlate free drug levels with biomarker modulation (e.g., receptor occupancy via PET) .

Basic: What are the documented impurities in synthesized this compound batches?

Methodological Answer:

Common impurities include:

- Des-amination byproduct : 4-(pyrimidin-2-yl)phenylacetonitrile (from incomplete nitrile reduction).

- Dimerization products : Bis-pyrimidinyl derivatives formed during coupling steps .

Control Measures: - Process optimization: Limit reaction time to 12h for coupling steps.

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Advanced: How to explore the role of stereochemistry in modulating the compound’s activity?

Methodological Answer:

Stereochemical Synthesis:

- Chiral resolution: Use (R)- or (S)-BINAP ligands during asymmetric catalysis to isolate enantiomers .

- Diastereomer separation: Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification.

Biological Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.